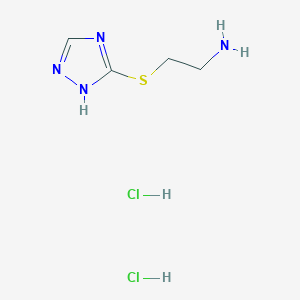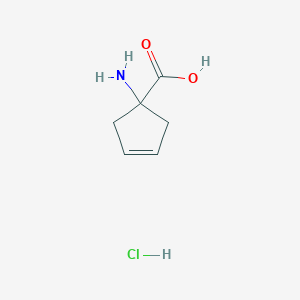![molecular formula C14H27N5O B2462612 4-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide CAS No. 2101199-22-6](/img/structure/B2462612.png)
4-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide, also known as JNJ-1930942, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrazole carboxamides and has a molecular weight of 326.48 g/mol.
Wirkmechanismus
4-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide acts as a competitive antagonist of the TRPV1 channel, which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. By inhibiting the TRPV1 channel, 4-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide blocks the influx of calcium ions and reduces the release of pro-inflammatory neuropeptides, such as substance P and calcitonin gene-related peptide (CGRP), thereby reducing pain and inflammation.
Biochemical and Physiological Effects
4-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide has been shown to have a potent and selective inhibitory effect on the TRPV1 channel, with an IC50 value of 71 nM. It has also been shown to have a good pharmacokinetic profile, with high oral bioavailability and a long half-life, making it an attractive candidate for further development as a therapeutic agent. In preclinical studies, 4-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide has been shown to reduce pain and inflammation in various models of pain, including neuropathic pain, inflammatory pain, and visceral pain.
Vorteile Und Einschränkungen Für Laborexperimente
4-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide has several advantages for laboratory experiments, including its high potency and selectivity for the TRPV1 channel, its good pharmacokinetic profile, and its well-established synthesis method. However, there are also some limitations to its use in laboratory experiments, including its relatively high cost and the need for specialized equipment and expertise to perform TRPV1 channel assays.
Zukünftige Richtungen
There are several potential future directions for the research and development of 4-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide. One area of interest is the development of 4-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide as a therapeutic agent for the treatment of pain and inflammation in humans. Clinical trials are currently underway to evaluate the safety and efficacy of 4-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide in patients with chronic pain. Another potential application of 4-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide is in the field of neuroprotection, as TRPV1 channels have been implicated in various neurological diseases, including Alzheimer's disease and Parkinson's disease. Finally, 4-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide could also be used as a tool compound in the study of TRPV1 channel function and regulation, which could lead to a better understanding of the role of TRPV1 channels in pain and inflammation.
Synthesemethoden
The synthesis of 4-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide involves the reaction of 1-isopropyl-4-methyl-1H-pyrazole-5-carboxylic acid with N,N-diethyl-1,3-propanediamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting intermediate is then reacted with 4-amino-5-chloropyrazole to obtain 4-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide. This method has been optimized for high yield and purity and has been used extensively in the synthesis of 4-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide for laboratory and research purposes.
Wissenschaftliche Forschungsanwendungen
4-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide has been studied for its potential therapeutic applications in various diseases and conditions. It has been shown to have a potent and selective inhibitory effect on the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception, inflammation, and thermoregulation. 4-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide has been studied in preclinical models of pain, including neuropathic pain, inflammatory pain, and visceral pain, and has shown promising results in reducing pain and improving quality of life.
Eigenschaften
IUPAC Name |
4-amino-N-[3-(diethylamino)propyl]-2-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N5O/c1-5-18(6-2)9-7-8-16-14(20)13-12(15)10-17-19(13)11(3)4/h10-11H,5-9,15H2,1-4H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHENHLVKPNREOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=C(C=NN1C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2462531.png)







![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2462543.png)


![7-Pyridin-3-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B2462549.png)
